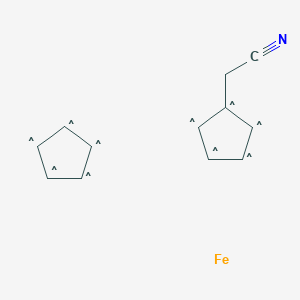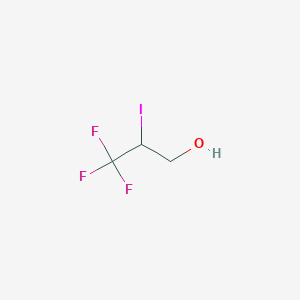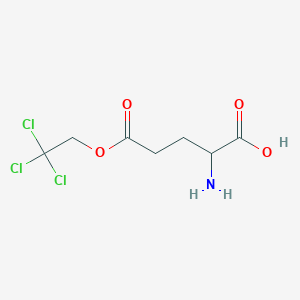
Ferrocene acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene acetonitrile is an organometallic compound that features a ferrocene moiety bonded to an acetonitrile group Ferrocene itself is a well-known “sandwich” compound, consisting of an iron atom sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocene acetonitrile can be synthesized through several methods. One common approach involves the reaction of ferrocene with acetonitrile in the presence of a suitable catalyst. For instance, ferrocene can be treated with acetonitrile and a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ferrocene acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ferrocenium acetonitrile, which is a one-electron oxidation product.
Reduction: The compound can be reduced back to this compound from its oxidized form.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver salts and benzoquinone.
Reduction: Reducing agents such as sodium borohydride can be used to revert ferrocenium acetonitrile to this compound.
Substitution: Electrophilic aromatic substitution reactions often use reagents like acetic anhydride and phosphoric acid as catalysts.
Major Products Formed
Oxidation: Ferrocenium acetonitrile.
Reduction: This compound.
Substitution: Various substituted ferrocene derivatives, such as acetylferrocene.
Scientific Research Applications
Ferrocene acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrocene acetonitrile involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it a versatile redox switch. This redox activity is crucial for its applications in electrochemical sensors and catalysis . The molecular targets and pathways involved include electron transfer processes and interactions with various substrates in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Ferrocenium ion: The oxidized form of ferrocene, used in similar redox applications.
Acetylferrocene: A substituted ferrocene derivative used in organic synthesis.
1,1’-Bis(diphenylphosphino)ferrocene: A ligand used in coordination chemistry.
Uniqueness
Ferrocene acetonitrile is unique due to the presence of the acetonitrile group, which enhances its solubility in organic solvents and its ability to participate in a wider range of chemical reactions compared to unsubstituted ferrocene .
Properties
Molecular Formula |
C12H11FeN |
|---|---|
Molecular Weight |
225.07 g/mol |
InChI |
InChI=1S/C7H6N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5H2;1-5H; |
InChI Key |
UBCZLWARZCERJD-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC#N.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)
![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)





![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)



